2-(9-Hydroxynonyl)benzene-1-sulfonic acid
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Overview
Description
2-(9-Hydroxynonyl)benzene-1-sulfonic acid is an organic compound that belongs to the class of aromatic sulfonic acids It is characterized by the presence of a hydroxyl group attached to a nonyl chain, which is further connected to a benzene ring substituted with a sulfonic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9-Hydroxynonyl)benzene-1-sulfonic acid typically involves the sulfonation of benzene derivatives. One common method is the reaction of benzene with sulfur trioxide in the presence of sulfuric acid, which introduces the sulfonic acid group to the benzene ring . The nonyl chain with the hydroxyl group can be introduced through a Friedel-Crafts alkylation reaction, where a nonyl halide reacts with the benzene ring in the presence of a Lewis acid catalyst such as aluminum chloride .
Industrial Production Methods
Industrial production of this compound may involve continuous sulfonation processes using oleum (a solution of sulfur trioxide in sulfuric acid) to achieve high yields and purity . The alkylation step can be optimized for large-scale production by using efficient mixing and temperature control to ensure complete reaction and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(9-Hydroxynonyl)benzene-1-sulfonic acid undergoes various chemical reactions typical of aromatic sulfonic acids. These include:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The sulfonic acid group can be reduced to a sulfonyl group using reducing agents like lithium aluminum hydride.
Substitution: The sulfonic acid group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic solutions.
Major Products
Oxidation: 2-(9-Oxononyl)benzene-1-sulfonic acid.
Reduction: 2-(9-Hydroxynonyl)benzene-1-sulfonyl chloride.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
2-(9-Hydroxynonyl)benzene-1-sulfonic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a surfactant in biological systems due to its amphiphilic nature.
Medicine: Explored for its role in drug delivery systems, particularly in enhancing the solubility and stability of hydrophobic drugs.
Mechanism of Action
The mechanism by which 2-(9-Hydroxynonyl)benzene-1-sulfonic acid exerts its effects is primarily through its interaction with molecular targets such as proteins and cell membranes. The sulfonic acid group can form strong ionic interactions with positively charged sites on proteins, while the hydroxyl group can participate in hydrogen bonding. The nonyl chain provides hydrophobic interactions, allowing the compound to integrate into lipid bilayers and affect membrane properties .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic acid: Lacks the nonyl chain and hydroxyl group, making it less hydrophobic and less effective as a surfactant.
p-Toluenesulfonic acid: Contains a methyl group instead of a nonyl chain, resulting in different solubility and reactivity properties.
Sulfanilic acid: Contains an amino group instead of a hydroxyl group, leading to different chemical behavior and applications.
Uniqueness
2-(9-Hydroxynonyl)benzene-1-sulfonic acid is unique due to its combination of a long hydrophobic chain and a polar sulfonic acid group, which imparts both hydrophilic and hydrophobic properties. This dual nature makes it particularly useful in applications requiring amphiphilic compounds, such as surfactants and emulsifiers .
Properties
CAS No. |
30815-52-2 |
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Molecular Formula |
C15H24O4S |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
2-(9-hydroxynonyl)benzenesulfonic acid |
InChI |
InChI=1S/C15H24O4S/c16-13-9-5-3-1-2-4-6-10-14-11-7-8-12-15(14)20(17,18)19/h7-8,11-12,16H,1-6,9-10,13H2,(H,17,18,19) |
InChI Key |
GMRPGEATWTZROX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CCCCCCCCCO)S(=O)(=O)O |
Origin of Product |
United States |
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